molecular formula C3H3F7 B3098114 Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane CAS No. 133023-17-3

Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane

Cat. No. B3098114
CAS RN: 133023-17-3
M. Wt: 172.04 g/mol
InChI Key: ADYMJWSPQWGSOD-UHFFFAOYSA-N
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Description

“Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane” is a compound with the IUPAC name 1,1,1,2,2-pentafluoroethane compound with difluoromethane (1:1) . It has a CAS Number of 133023-17-3 . Pentafluoroethane in a near azeotropic mixture with difluoromethane is known as R-410A, a common replacement for various chlorofluorocarbons (commonly known as Freon) in new refrigerant systems .


Molecular Structure Analysis

The InChI code for this compound is 1S/C2HF5.CH2F2/c3-1(4)2(5,6)7;2-1-3/h1H;1H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of “Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane” is 172.05 . The compound should be stored at a temperature of 28°C .

Scientific Research Applications

Lipid Peroxidation Biomarkers

Ethane, as a component of exhaled gases, has been extensively studied for its role as a biomarker in lipid peroxidation processes within the body. Research has demonstrated that the exhalation of ethane and other hydrocarbons like pentane can serve as non-invasive indicators of oxidative stress and lipid peroxidation in vivo. These studies have explored various conditions, including the effects of aging, dietary factors, and exposure to toxic substances, on the production of these gases. For example, the exhalation rates of ethane and pentane were found to increase with age in rats, indicating a rise in lipid peroxidation as a result of aging. Moreover, the inhalation pharmacokinetics of ethane and pentane have been examined to understand their metabolism and exhalation patterns, providing insights into their utility as biomarkers for oxidative stress (Filser et al., 1983), (Sagai & Ichinose, 1980), (Knutson et al., 2000).

Explosion Propagation in Gaseous Mixtures

The explosion characteristics of gaseous ethane–air mixtures have been a subject of interest due to ethane's applications in various industries, including as a refrigerant and in power generation. Studies have focused on understanding the explosion pressures, times, and rates of pressure increase in ethane–air mixtures to enhance safety measures in industries where ethane is used. This research provides critical data for predicting the performance of combustors and engines operating under different conditions, contributing to the development of safer and more efficient industrial processes (Mitu et al., 2022).

Refrigerant Toxicity and Environmental Impact

The toxicity and environmental impact of hydrofluorocarbons (HFCs), including mixtures containing ethane, have been evaluated to understand their effects on human health and the environment. Studies have investigated the reproductive and developmental toxicity of these compounds, contributing to the assessment of their safety for use in various applications. Such research is essential for guiding regulatory decisions and ensuring the safe use of these substances in the refrigeration industry and other applications (Ema et al., 2010).

Anesthetic Properties and Molecular Interaction

Research has also explored the molecular properties of fluorinated ethanes and their potential as inhaled anesthetics. By examining various fluorinated compounds, scientists aim to identify those with optimal solubility and potency for use as anesthetics. This line of investigation helps in the search for new anesthetic agents that can offer improved performance and safety profiles for clinical use (Eger et al., 1994).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

difluoromethane;1,1,1,2,2-pentafluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF5.CH2F2/c3-1(4)2(5,6)7;2-1-3/h1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYMJWSPQWGSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)F.C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane

CAS RN

133023-17-3
Record name HFC 410a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133023-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane
Reactant of Route 2
Reactant of Route 2
Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane
Reactant of Route 3
Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane
Reactant of Route 4
Reactant of Route 4
Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane
Reactant of Route 5
Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane
Reactant of Route 6
Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane

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